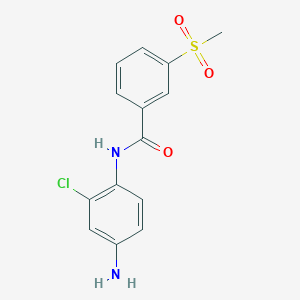![molecular formula C14H13FN2O B3306134 N-[3-(aminomethyl)phenyl]-4-fluorobenzamide CAS No. 926222-06-2](/img/structure/B3306134.png)
N-[3-(aminomethyl)phenyl]-4-fluorobenzamide
Vue d'ensemble
Description
N-[3-(aminomethyl)phenyl]-4-fluorobenzamide is a chemical compound with the molecular formula C14H13FN2O and a molecular weight of 244.27 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group (C6H5CONH2) where the benzene ring is substituted at the 4th position by a fluorine atom and at the 3rd position by an aminomethyl group (NH2CH2) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Radiotracer Development The compound and its related structures are also being explored for their utility in developing radiotracers, particularly for PET imaging. These investigations aim to create effective ligands for various receptors in the brain, contributing to our understanding of brain function and aiding in the diagnosis of neurological disorders. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been synthesized and tested for its affinity and selectivity towards sigma receptors, showing promise as a potential ligand for PET imaging of sigma receptors in humans. The development of such radiotracers can enhance the precision and efficacy of PET imaging in clinical and research settings (Shiue et al., 1997).
Anticancer and Antibacterial Research N-[3-(aminomethyl)phenyl]-4-fluorobenzamide derivatives have demonstrated significant potential in anticancer and antibacterial research. Compounds containing the amide moiety, structurally inspired by this compound, have shown potent activities against various cancer cell lines and bacterial strains. This highlights their potential as leads in the development of new therapeutic agents for treating cancer and bacterial infections. The exploration of such derivatives adds valuable insights into the design and synthesis of novel compounds with enhanced biological activities (Zhang et al., 2017).
Propriétés
IUPAC Name |
N-[3-(aminomethyl)phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-6-4-11(5-7-12)14(18)17-13-3-1-2-10(8-13)9-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXGLZQHWVCWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B3306059.png)
![{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine](/img/structure/B3306060.png)
![4-[(Cyclopropylamino)methyl]phenol](/img/structure/B3306067.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B3306079.png)
amine](/img/structure/B3306082.png)


![6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306107.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline](/img/structure/B3306115.png)


![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)